molecular formula C17H12FN3O5S B2563173 (Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865249-05-4

(Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2563173
CAS No.: 865249-05-4
M. Wt: 389.36
InChI Key: GAOOVPJLMVAYRI-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a benzo[d]thiazole core, substituted with various functional groups including a fluoro, nitro, and imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core and introduce the functional groups step-by-step. For instance, the introduction of the nitro group can be achieved through nitration reactions, while the fluoro group can be introduced via halogenation reactions. The imino group is often formed through condensation reactions with appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or palladium on carbon.

    Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluoro group can yield various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the benzo[d]thiazole core, along with the nitro and fluoro substituents, suggests potential activity as an antimicrobial, anticancer, or anti-inflammatory agent. Research is ongoing to explore these possibilities.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the fluoro group can enhance binding affinity through interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives with different substituents, such as:

Uniqueness

What sets (Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both nitro and fluoro groups, along with the benzo[d]thiazole core, makes it a compound of significant interest for further research and development.

Biological Activity

(Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential biological applications, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a benzo[d]thiazole core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: methyl 2-[4-fluoro-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
  • Molecular Formula: C17H12FN3O5S
  • CAS Number: 865249-05-4

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that similar compounds exhibit significant AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .
  • Anticancer Activity: The benzo[d]thiazole moiety is associated with anticancer properties. Research indicates that derivatives of this structure can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Properties: Compounds containing thiazole rings have been documented to possess antimicrobial activities against various pathogens. The presence of nitro and fluoro substituents may enhance these effects by increasing lipophilicity and facilitating membrane penetration .

In Vitro Studies

Several studies have assessed the biological activity of compounds related to this compound:

  • Acetylcholinesterase Inhibition: In vitro assays demonstrated that compounds with similar structures exhibit IC50 values in the low micromolar range for AChE inhibition, suggesting that (Z)-methyl 2-(4-fluoro...) may also possess significant inhibitory activity .

Anticancer Activity

A series of thiazole derivatives were tested for cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
9A4311.61Apoptosis induction
10Jurkat1.98Cell cycle arrest
13HT-29<1Mitochondrial pathway modulation

These results indicate that modifications on the thiazole ring can significantly influence anticancer potency .

Case Studies

  • Alzheimer's Disease Research: A study synthesized a series of thiazole-based compounds for AChE inhibition, revealing promising results for cognitive enhancement therapies. The most potent compound exhibited an IC50 value of 2.7 µM, highlighting the potential of thiazole derivatives in treating neurodegenerative conditions .
  • Antitumor Activity: Research on thiazole compounds indicated that specific substitutions could enhance cytotoxic effects against cancer cell lines such as Jurkat and HT-29. The structure–activity relationship (SAR) analysis revealed that electron-donating groups significantly improved activity .

Properties

IUPAC Name

methyl 2-[4-fluoro-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O5S/c1-26-14(22)9-20-15-12(18)6-3-7-13(15)27-17(20)19-16(23)10-4-2-5-11(8-10)21(24)25/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOOVPJLMVAYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.